Cas no 20638-89-5 (13-cis-Retinonitrile)

13-cis-Retinonitrile 化学的及び物理的性質
名前と識別子
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- 13-cis-Retinonitrile
- (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenenitrile
- (2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenenitrile
- 20638-89-5
- DTXSID90858370
- (2E,4E,6E,8Z)-3,7-Dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraenenitrile
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- インチ: InChI=1S/C20H27N/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13-
- InChIKey: LKTQCZNCSHAYSX-HWCYFHEPSA-N
- ほほえんだ: CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC#N)C)C
計算された属性
- せいみつぶんしりょう: 281.21400
- どういたいしつりょう: 281.214349865g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 568
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 4
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.5
- トポロジー分子極性表面積: 23.8Ų
じっけんとくせい
- PSA: 23.79000
- LogP: 6.04158
13-cis-Retinonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | R252505-10mg |
13-cis-Retinonitrile |
20638-89-5 | 10mg |
$196.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-460190-10 mg |
13-cis-Retinonitrile, |
20638-89-5 | 10mg |
¥2,708.00 | 2023-07-11 | ||
TRC | R252505-100mg |
13-cis-Retinonitrile |
20638-89-5 | 100mg |
$1533.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-477020-1 mg |
13-cis-Retinonitrile-13C2, |
20638-89-5 | 1mg |
¥2,708.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-460190-10mg |
13-cis-Retinonitrile, |
20638-89-5 | 10mg |
¥2708.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-477020-1mg |
13-cis-Retinonitrile-13C2, |
20638-89-5 | 1mg |
¥2708.00 | 2023-09-05 |
13-cis-Retinonitrile 関連文献
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
6. Book reviews
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
13-cis-Retinonitrileに関する追加情報
13-cis-Retinonitrile (CAS No. 20638-89-5): A Comprehensive Overview
13-cis-Retinonitrile, also known by its CAS registry number 20638-89-5, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of retinonitriles, which are derivatives of retinoic acid, a vital molecule in vertebrate development and cellular differentiation. The cis configuration at the 13-position of the molecule imparts unique physical and chemical properties, making it a valuable compound for both academic research and industrial applications.
The structure of 13-cis-Retinonitrile consists of a polyene chain with a nitrile group at one end and a methyl group at the other. The cis configuration refers to the spatial arrangement of substituents on the 13th carbon atom, which is crucial for its biological activity and chemical reactivity. Recent studies have highlighted the potential of this compound as a precursor for synthesizing bioactive molecules, particularly in the development of anti-cancer agents and retinoid receptor agonists.
In terms of synthesis, 13-cis-Retinonitrile can be prepared through various methods, including oxidation of retinol derivatives or direct synthesis from aldehyde precursors. Researchers have explored green chemistry approaches to enhance the efficiency and sustainability of these processes. For instance, the use of enzymes or catalytic systems has been reported to improve yields while reducing environmental impact.
The biological activity of 13-cis-Retinonitrile has been extensively studied in vitro and in vivo. It has been shown to interact with retinoic acid receptors (RARs), which are critical regulators of gene expression involved in cell proliferation, differentiation, and apoptosis. Preclinical studies suggest that this compound may exhibit anti-proliferative effects on cancer cells, particularly in models of breast and prostate cancer. Furthermore, its ability to modulate cellular signaling pathways makes it a promising candidate for drug development.
In addition to its pharmacological applications, 13-cis-Retinonitrile has found utility in materials science as a building block for constructing functional polymers and nanoparticles. Its conjugated system allows for efficient electron transfer, making it suitable for applications in organic electronics and photovoltaic devices. Recent advancements in nanotechnology have leveraged this property to develop novel materials with enhanced optical and electrical properties.
The safety profile of 13-cis-Retinonitrile is an essential consideration for its use in both research and industrial settings. While it exhibits potent biological activity, proper handling procedures must be followed to ensure worker safety and environmental protection. Regulatory agencies have established guidelines for the safe storage, transportation, and disposal of such compounds to minimize risks associated with occupational exposure.
In conclusion, 13-cis-Retinonitrile (CAS No. 20638-89-5) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent advances in synthesis and application development, positions it as a key molecule in contemporary scientific research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in both academic and industrial contexts.
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